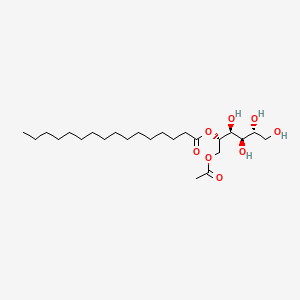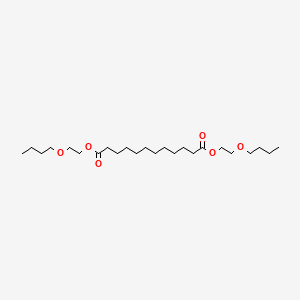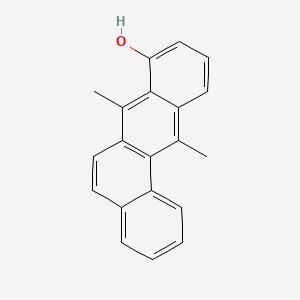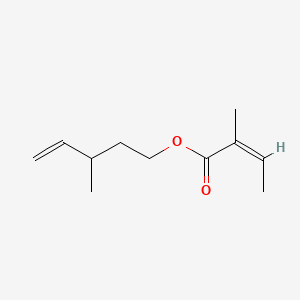
3-Methyl-4-pentenyl 2-methylisocrotonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Methyl-4-pentenyl 2-methylisocrotonate: is an organic compound with the molecular formula C11H18O2. It is an ester derived from 2-methylisocrotonic acid and 3-methyl-4-pentenol. This compound is known for its unique chemical structure, which includes multiple double bonds and an ester functional group .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 3-Methyl-4-pentenyl 2-methylisocrotonate typically involves the esterification of 2-methylisocrotonic acid with 3-methyl-4-pentenol. This reaction is usually catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the ester product .
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and improve yield. The use of advanced purification techniques such as distillation and crystallization ensures the high purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions:
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Hydrogen gas, palladium on carbon catalyst, elevated pressure.
Substitution: Nucleophiles such as amines, alcohols, or thiols, often in the presence of a base.
Major Products Formed:
Oxidation: Carboxylic acids, ketones.
Reduction: Saturated esters.
Substitution: Amides, ethers, thioesters.
Applications De Recherche Scientifique
Chemistry: 3-Methyl-4-pentenyl 2-methylisocrotonate is used as a building block in organic synthesis. Its unique structure allows for the creation of complex molecules through various chemical reactions .
Biology: In biological research, this compound is studied for its potential interactions with enzymes and other biomolecules. It serves as a model compound for studying ester hydrolysis and other biochemical processes .
Medicine: While not widely used in medicine, this compound is investigated for its potential pharmacological properties. Its derivatives may have applications in drug development .
Industry: In the industrial sector, this compound is used in the production of fragrances and flavors. Its ester group imparts a pleasant aroma, making it valuable in the formulation of perfumes and food additives .
Mécanisme D'action
The mechanism of action of 3-Methyl-4-pentenyl 2-methylisocrotonate involves its interaction with various molecular targets. The ester group can undergo hydrolysis in the presence of esterases, leading to the formation of 2-methylisocrotonic acid and 3-methyl-4-pentenol. These hydrolysis products can further participate in metabolic pathways, influencing cellular processes .
Comparaison Avec Des Composés Similaires
2-Methylisocrotonic acid 3-methyl-4-pentenyl ester: Similar in structure but with different substituents.
3-Methyl-4-pentenyl acetate: Another ester with a similar backbone but different ester group.
3-Methyl-4-pentenyl butyrate: Similar structure with a butyrate ester group.
Uniqueness: 3-Methyl-4-pentenyl 2-methylisocrotonate is unique due to its specific combination of double bonds and ester group, which imparts distinct chemical reactivity and physical properties. Its ability to undergo various chemical reactions makes it a versatile compound in synthetic chemistry .
Propriétés
Numéro CAS |
84110-41-8 |
|---|---|
Formule moléculaire |
C11H18O2 |
Poids moléculaire |
182.26 g/mol |
Nom IUPAC |
3-methylpent-4-enyl (Z)-2-methylbut-2-enoate |
InChI |
InChI=1S/C11H18O2/c1-5-9(3)7-8-13-11(12)10(4)6-2/h5-6,9H,1,7-8H2,2-4H3/b10-6- |
Clé InChI |
JJUUVGROFZPNOE-POHAHGRESA-N |
SMILES isomérique |
C/C=C(/C)\C(=O)OCCC(C)C=C |
SMILES canonique |
CC=C(C)C(=O)OCCC(C)C=C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


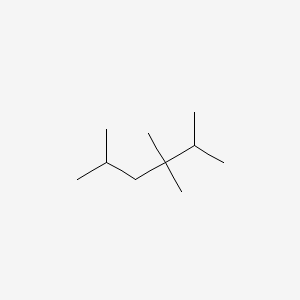

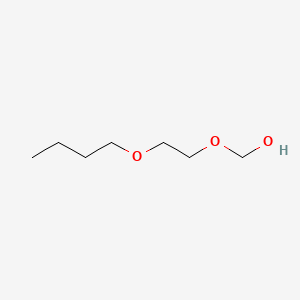
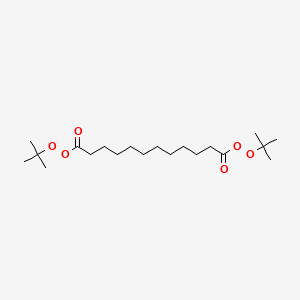

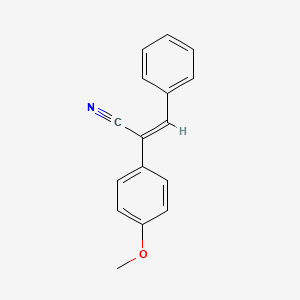
![disodium;[(1R,3S,6S,7S,12S,15R,16S,22R)-22-(2-ethyl-3-methylbutyl)-1,3,7-trimethyl-20-propyl-9-sulfonatooxy-19,21,23-trioxahexacyclo[18.2.1.02,18.03,16.06,15.07,12]tricosan-10-yl] sulfate](/img/structure/B12643642.png)
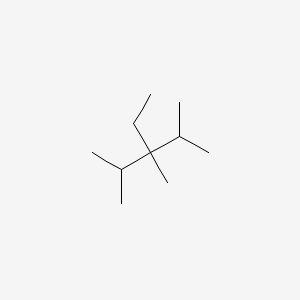
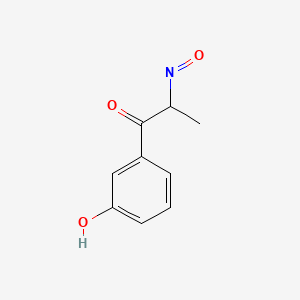
![[4-[4-(1H-indazol-3-yl)triazol-1-yl]phenyl]methanol](/img/structure/B12643681.png)
